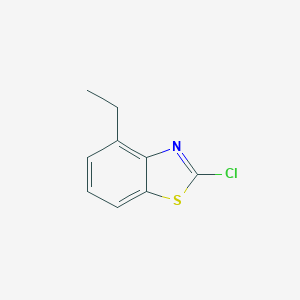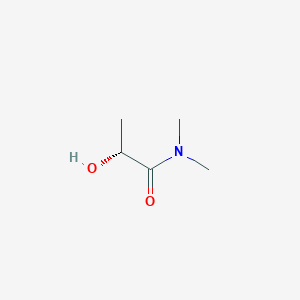
2-Propan-2-ylpyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-4H-pyran-4-one is an organic compound with the molecular formula C8H10O2 It belongs to the class of pyran derivatives, which are six-membered oxygen-containing heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4H-pyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-alkoxycyclobutanones with epoxides in the presence of boron trifluoride etherate. This reaction is diastereoselective and yields trans diastereomers in excess . Another approach involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production of 2-Isopropyl-4H-pyran-4-one typically involves optimized synthetic routes to ensure high yield and purity. The use of green chemistry principles, such as atom economy and environmentally friendly catalysts, is often emphasized to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
2-Isopropyl-4H-pyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of electrophilic and nucleophilic centers within the molecule .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 2-Isopropyl-4H-pyran-4-one.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted pyran derivatives .
科学的研究の応用
2-Isopropyl-4H-pyran-4-one has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 2-Isopropyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic and nucleophilic centers facilitate its binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-6-isopropyl-4H-pyran-4-one
- 4-Hydroxy-2-pyrone
- 2,3-Dihydro-4H-pyran-4-one
Uniqueness
2-Isopropyl-4H-pyran-4-one is unique due to its specific isopropyl substitution at the 2-position, which imparts distinct chemical and biological properties.
特性
CAS番号 |
182616-37-1 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC名 |
2-propan-2-ylpyran-4-one |
InChI |
InChI=1S/C8H10O2/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 |
InChIキー |
CPUXMBKSJPOEBS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)C=CO1 |
正規SMILES |
CC(C)C1=CC(=O)C=CO1 |
同義語 |
4H-Pyran-4-one,2-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2S-[2alpha(R*),3bta]]-(9CI)](/img/structure/B65081.png)

![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)

![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)




![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)

